1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-Benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound featuring a benzyl group, an isopentyl group, and a benzo[d]imidazole moiety attached to a pyrrolidin-2-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions can vary widely, but they may include oxidized derivatives, reduced forms, or substituted analogs of the original compound.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: The compound's biological activity could be explored for therapeutic purposes, such as in the development of new drugs.
Industry: Its unique structure may find use in materials science or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism by which 1-benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Imidazole derivatives: Other compounds containing the imidazole ring, such as imidazole itself or substituted imidazoles.
Pyrrolidin-2-one derivatives: Compounds with similar ring structures, such as pyrrolidin-2-one itself or its derivatives.
Uniqueness: 1-Benzyl-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-benzyl-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-17(2)12-13-26-21-11-7-6-10-20(21)24-23(26)19-14-22(27)25(16-19)15-18-8-4-3-5-9-18/h3-11,17,19H,12-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIHAUPPBGAAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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